Sulfosuccinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-sulfobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O7S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUAUXLGCMPNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52740-64-4 (di-NH4 salt), 13419-59-5 (tri-Na salt), 14933-03-0 (di-Na salt), 20526-58-3 9Na salt), 29454-16-8 (mono-Na salt), 55098-36-7 (Mg salt), 64051-32-7 (mono-NH4 salt), 75499-40-0 (NH4 salt), 94138-92-8 (tri-Li salt) | |
| Record name | Thiosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8042426 | |
| Record name | Sulfosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5138-18-1 | |
| Record name | Sulfosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5138-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFOSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X769MZ3BBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Sulfosuccinic Acid
Advanced and Green Synthesis Approaches
Ultrasonic-Microwave Co-Irradiation Techniques in Sulfosuccinate (B1259242) Synthesis
The synthesis of sulfosuccinate derivatives has been significantly advanced by the application of ultrasonic-microwave co-irradiation techniques. This modern approach offers considerable benefits, including reduced reaction times and lower operating temperatures, in contrast to conventional synthetic methods. benthamscience.com It is particularly effective for facilitating the additive reaction between double bonds and sodium hydrogen sulfite (B76179), a key step in sulfosuccinate formation. For example, a series of gemini (B1671429) surfactants, specifically polyoxyethylene stearyl ether sodium sulfosuccinate (PSSE-n), have been successfully synthesized using this solvent-free, co-irradiation process. benthamscience.combenthamscience.combenthamdirect.com
Optimal conditions for sulfonation reactions employing ultrasonic-microwave co-irradiation have been precisely determined. For the synthesis of polyoxyethylene stearyl ether sodium sulfosuccinate, these conditions include a maleic acid diester to sodium hydrogen sulfite molar ratio of 1:1, coupled with microwave power at 300 W and ultrasonic power at 360 W. The reaction is typically carried out at 70°C for a duration of 60 minutes. benthamscience.com Under these optimized parameters, sulfonation rates ranging from 75% to 80% have been achieved. This method notably decreases the reaction temperature by 22°C to 25°C and shortens the reaction time by approximately 35 hours compared to traditional synthesis routes. benthamscience.com
Table 1: Optimal Conditions for Sulfonation via Ultrasonic-Microwave Co-Irradiation
| Parameter | Value |
| Maleic Acid Diester:Sodium Hydrogen Sulfite Molar Ratio | 1:1 |
| Microwave Power | 300 W |
| Ultrasonic Power | 360 W |
| Reaction Temperature | 70°C |
| Reaction Time | 60 min |
| Sulfonation Rate | 75%-80% |
Derivatization Strategies of Sulfosuccinic Acid
The inherent dicarboxylic and sulfonic acid functionalities of this compound enable a variety of derivatization reactions. These chemical transformations yield a diverse array of compounds, predominantly used as surfactants, due to their altered physicochemical properties.
Esterification Reactions to Form Sulfosuccinate Esters
Esterification is a pivotal derivatization pathway for this compound, leading to the creation of monoalkyl and dialkyl sulfosuccinate esters. These esters constitute a significant class of surfactants and emulsifiers, finding extensive use in cosmetic, pharmaceutical, and cleaning product formulations. wikipedia.org The general synthetic route involves the initial treatment of maleic anhydride (B1165640) with alcohols, followed by a subsequent reaction with sodium sulfite. wikipedia.org
Monoalkyl Sulfosuccinate Synthesis
The synthesis of monoalkyl sulfosuccinates typically proceeds through a two-step reaction sequence. Initially, an alcohol is reacted with maleic anhydride to yield a half-ester, commonly referred to as an ester acid. google.comgoogle.com Subsequently, sodium sulfite is introduced to this ester acid, facilitating the sulfonation of the maleate (B1232345) ester and thereby forming the sulfosuccinate, which incorporates the crucial sulfonic acid functional group. wikipedia.orggoogle.comatamankimya.com
For instance, sodium monoalkyl sulfosuccinates (SMASS) can be synthesized by reacting this compound with a chosen fatty alcohol, such as octyl or lauryl alcohol. This reaction is typically performed in the presence of a solvent like xylene and a catalytic amount of p-toluene sulfonic acid, under reflux conditions for several hours. tandfonline.comresearchgate.net
Table 2: General Synthesis of Monoalkyl Sulfosuccinates
| Step | Reactants | Intermediate/Product | Conditions |
| 1 | Maleic Anhydride + Alcohol (R-OH) | Maleate Half-Ester (Ester Acid) | Non-aqueous, non-alcoholic solvent, heating, stirring google.comgoogle.com |
| 2 | Maleate Half-Ester + Sodium Sulfite | Monoalkyl Sulfosuccinate (e.g., Sodium Salt) | Aqueous solution, heating, stirring wikipedia.orggoogle.comgoogle.comatamankimya.com |
Dialkyl Sulfosuccinate Synthesis
Dialkyl sulfosuccinates are synthesized by reacting one mole of maleic anhydride with two moles of an appropriate aliphatic alcohol to form the bis-ester. google.com This esterification step is often conducted with a slight stoichiometric excess of alcohol and in the presence of an esterification catalyst, such as p-toluene sulfonic acid. google.com Following esterification, the resulting dialkyl maleate is reacted with sodium bisulfite, which adds across the carbon-carbon double bond, thereby introducing the sulfonate group. wikipedia.orgchemicalbook.comgoogle.com
A common example is the preparation of dioctyl sulfosuccinate, which involves treating maleic anhydride with 2-ethylhexanol to produce dioctyl maleate, followed by reaction with sodium bisulfite. chemicalbook.comatamanchemicals.com The synthesis of dioctyl sodium sulfosuccinate (DOSS) can also be achieved using heterogeneous catalysts like Amberlyst-15, which facilitates both the esterification and sulfonation steps, allowing for efficient catalyst recovery and reuse. researchgate.net
Table 3: General Synthesis of Dialkyl Sulfosuccinates
| Step | Reactants | Intermediate/Product | Conditions |
| 1 | Maleic Anhydride + 2 Moles Alcohol (R-OH) | Dialkyl Maleate (Bis-Ester) | Esterification catalyst (e.g., p-toluene sulfonic acid), heating google.comgoogle.com |
| 2 | Dialkyl Maleate + Sodium Bisulfite | Dialkyl Sulfosuccinate (e.g., Sodium Salt) | Reflux, often with water, removal of residual alcohol wikipedia.orgchemicalbook.comgoogle.comatamanchemicals.com |
Salt Formation and Neutralization Reactions
This compound, owing to its multiple acidic functionalities (carboxylic and sulfonic), readily undergoes salt formation through neutralization reactions. Its sodium salt forms, such as sodium sulfosuccinate, are particularly prevalent and widely utilized. alfa-chemistry.comsmolecule.comatamanchemicals.com Typically, following the sulfonation of an esterified maleate derivative, the resulting this compound derivative is neutralized using a strong base, such as sodium hydroxide (B78521) (NaOH), to produce the corresponding disodium (B8443419) salt. atamankimya.com This neutralization process is critical for adjusting the pH and finalizing the desired salt form of the surfactant. atamankimya.com
Bioconjugation and Linker Molecule Applications
This compound and its derivatives are explored for their utility in bioconjugation, where they can serve as linker molecules to covalently attach various functional groups to biomolecules like antibodies or peptides. smolecule.comatamanchemicals.com This application is fundamental for advancing targeted drug delivery systems and developing novel therapeutic agents. smolecule.comatamanchemicals.com The bifunctional nature of this compound, possessing both carboxylic and sulfonic groups, enables its versatile application in polymer chemistry and membrane technology, where it can act as a cross-linking agent and a proton source in the synthesis of certain polymers. atamanchemicals.com While direct bioconjugation examples with this compound as the sole linker are less common than with its derivatives, its structural features, including multiple reactive sites, make it a foundational component for designing more complex bioconjugation linkers. For instance, sulfosuccinate-based structures are investigated as counterions for hydrophobic ion pairing, a strategy to enhance the lipophilic character of therapeutic peptides and proteins, thereby facilitating their efficient incorporation into lipid-based formulations. researchgate.netresearchgate.net Cleavable linkers, which are essential in antibody-drug conjugates (ADCs), require properties such as high aqueous solubility to aid in the bioconjugation of lipophilic payloads and to prevent antibody aggregation. cam.ac.uk The polar sulfosuccinate head group, when conjugated with highly lipophilic alkyl tails, allows for the design of promising counterions for hydrophobic ion pairing, further expanding its utility in advanced bioconjugation strategies. researchgate.netresearchgate.net
Advanced Applications of Sulfosuccinic Acid and Its Derivatives in Materials Science and Engineering
Polymer Chemistry and Polymer Modification
Sulfosuccinic acid plays a significant role in polymer chemistry, primarily through its involvement in polymer synthesis as a co-monomer and its extensive use in crosslinking applications.
This compound as a Co-monomer in Polymer Synthesis
This compound can function as a co-monomer in the synthesis of various polymers, leading to modified materials with tailored properties. Its sulfonic acid groups can act as a Brønsted acid, catalyzing polycondensation reactions without the need for additional catalysts nih.gov. For instance, in the synthesis of ionic-substituted long-chain polyesters, this compound derivatives like mono-2-hydroxyethyl sulfosuccinate (B1259242) (HMSS) have been used as co-monomers. Even in relatively low amounts (0.5–1.0 mol%), these ionic repeat units can significantly influence the material's processing and properties, increasing stiffness while decreasing ductility, and promoting water uptake and hydrolytic degradation in otherwise hydrophobic polymers nih.gov.
Furthermore, this compound has been incorporated into polymer backbones to introduce sulfonic acid groups, which are crucial for enhancing proton conductivity. For example, in the synthesis of block copolymers like poly(2-acrylamido-2-methylpropane sulfonic acid)-b-poly(hydroxyethyl methacrylate) (PAMPS-b-PHEMA), this compound can be added to the polymer solution to facilitate crosslinking and further modify the membrane properties mdpi.com. The presence of this compound can improve the biocompatibility, mechanical strength, and water absorption capacity of the resulting polymers atamanchemicals.comsmolecule.com.
Crosslinking Applications in Polymer Matrices
This compound is widely utilized as a crosslinking agent due to its ability to form durable networks by reacting with hydroxyl groups in polymers through esterification atamanchemicals.com. This crosslinking enhances the mechanical robustness and stability of the polymer matrices.
Polyvinyl alcohol (PVA) is a hydrophilic polymer whose properties are significantly influenced by humidity. To reduce its water solubility and improve mechanical properties, thermal stability, and separation efficiency, PVA is often crosslinked nih.gov. This compound (SSA) is a prominent crosslinking agent for PVA, facilitating esterification with PVA's hydroxyl groups and simultaneously introducing sulfonic acid groups that impart proton conductivity atamanchemicals.com.
Studies have demonstrated that PVA-based membranes prepared using a two-step crosslinking approach, involving chemical crosslinking with SSA and thermal treatment, exhibit improved properties. The increase in SSA concentration and crosslinking temperature leads to a rise in ester bond intensity, confirming the esterification reaction nih.gov. For example, a PVA-based membrane with 50 wt% SSA crosslinked at 140 °C showed a significant reduction in Young's modulus (from 1266.2 MPa to 1.4 MPa) and elongation at break (from 316% to 66%) compared to pure PVA, indicating changes in mechanical properties nih.gov. The ionic conductivity of PVA/SSA membranes can range from 0.003 to 0.023 S cm⁻¹, depending on temperature and SSA content, and their thermal stability improves with crosslinking rsc.org. The crosslinking process also reduces water uptake and swelling, enhancing the membrane's resistance to water nih.govrsc.org.
Table 1: Effect of SSA Crosslinking on PVA Membrane Properties
| Property | Pure PVA Membrane | PVA-SSA Membrane (50 wt% SSA, 140 °C) | Citation |
| Young's Modulus (MPa) | 1266.2 | 1.4 | nih.gov |
| Elongation at Break (%) | 316 | 66 | nih.gov |
| Water Solubility (%) | 59 | 40 (with 4% GA, for comparison) | nih.gov |
| Water Swelling (%) | 350 | 250 (with 4% GA, for comparison) | nih.gov |
| Water Uptake (%) | 53 | 38 (with 4% GA, for comparison) | nih.gov |
| Proton Conductivity (S cm⁻¹) | - | 0.003–0.023 (range) | rsc.org |
Nanocellulose materials, such as cellulose (B213188) nanocrystals (CNCs) and cellulose nanofibers (CNFs), are sustainable resources with potential in various energy applications mdpi.comdntb.gov.ua. However, their high dispersibility in water limits their use in certain electrochemical applications, necessitating chemical modification mdpi.comdntb.gov.ua. This compound has been effectively used as a sulfonic acid crosslinker to enhance the mechanical robustness, water stability, and proton conductivity of nanocellulose-based membranes mdpi.comatamanchemicals.comdntb.gov.ua.
Crosslinking microcrystalline cellulose fibers with SSA has resulted in significant improvements in proton conductivity, reaching up to 40 mS/cm at 80 °C mdpi.comatamanchemicals.comsemanticscholar.org. For CNCs, optimizing the proportion of SSA and crosslinking reaction time has led to enhanced proton conductivity up to 15 mS/cm in a fully hydrated state at 120 °C mdpi.comdntb.gov.uaresearchgate.net. This modification also improves the mechanical properties, with crosslinked CNC membranes showing >6% elongation at break and tensile strength up to 50 MPa, while also being mechanically stable in water, even after boiling mdpi.com. While SSA crosslinking generally improves properties, some studies reported a worsening of mechanical properties and crystallinity in cellulose membranes due to damage to amorphous regions by the acid mdpi.com.
Chitosan (B1678972), a natural biopolymer derived from chitin, possesses attractive chemical and physical properties for membrane applications, but its mechanical strength, thermal degradation, and instability at high temperatures can be limiting rsc.orgscielo.br. This compound is employed as a crosslinking and sulfonating agent for chitosan, improving its physicochemical properties. SSA's role as a superionic proton conductor increases the number of sulfonic groups in the polymer matrix, thereby enhancing proton conductivity and mechanical properties rsc.org.
For instance, chitosan/PVA nanocomposite membranes crosslinked with SSA and plasticized with glycerol (B35011) have shown significantly higher proton conductivity (0.735 mS cm⁻¹) compared to pristine chitosan membranes (0.011 mS cm⁻¹) rsc.org. The crosslinking reaction between chitosan and SSA occurs through the reaction of hydroxyl groups of chitosan with carboxylic groups of SSA via esterification, which also introduces sulfonic acid groups for proton conduction frontiersin.org. The addition of SSA can also reduce stiffness in the chitosan chain, potentially increasing the membrane's water absorption capacity researchgate.net.
Table 2: Proton Conductivity of Chitosan-based Membranes
| Membrane Type | Proton Conductivity (mS cm⁻¹) | Citation |
| Pristine Chitosan Membrane | 0.011 | rsc.org |
| Chitosan-PVA/SSA/Glycerol Nanocomposite Membrane | 0.735 | rsc.org |
Development of Proton Conducting Membranes
This compound is a key component in the development of proton conducting membranes, particularly for applications in fuel cell technologies like proton exchange membrane fuel cells (PEMFCs) atamanchemicals.comsmolecule.com. Its sulfonic acid group (-SO₃H) makes it an effective proton source and conductor mdpi.comatamanchemicals.com.
The combination of crosslinking and sulfonation, often achieved with SSA, simultaneously improves proton conductivity and membrane integrity or aqueous stability in various polymers mdpi.com. For example, PVA crosslinked with SSA has achieved an in-plane proton conductivity of up to 10 mS/cm at room temperature, a tenfold increase compared to pure PVA mdpi.com. Similarly, crosslinked cellulose membranes using SSA have shown proton conductivity levels up to 40 mS/cm at 80 °C, offering a sustainable alternative to traditional perfluorosulfonic acid ionomers like Nafion® atamanchemicals.com. Nanocrystalline cellulose, when crosslinked with SSA, has shown enhanced proton conductivity up to 15 mS/cm in a fully hydrated state at 120 °C dntb.gov.uaresearchgate.net.
The mechanism involves SSA facilitating esterification with hydroxyl groups in polymers, forming durable networks while imparting proton conductivity due to its sulfonic moieties atamanchemicals.com. The optimization of SSA content and crosslinking conditions is crucial for achieving high proton conductivity and desirable mechanical properties in these membranes mdpi.comrsc.org.
Other Industrial and Chemical Applications
Dispersing Agent in Formulations
This compound and its derivatives, most notably dioctyl sodium sulfosuccinate (DOSS), are extensively utilized as dispersing agents across a multitude of industrial and specialized formulations. Their primary mechanism involves lowering the surface tension of liquids, which allows for the uniform distribution and stabilization of solid particles or immiscible liquid phases within a continuous medium atamanchemicals.compatsnap.compcc.eucymitquimica.com. This property is crucial for maintaining the homogeneity and performance of various products.
Key applications where this compound and its derivatives function as dispersing agents include:
Industrial Formulations : They serve as emulsifiers in metalworking fluids and are employed in the production of synthetic rubber to ensure even distribution of additives, which improves rubber processing alfa-chemistry.comatamanchemicals.comatamanchemicals.com.
Polymer Emulsions and Latex Formulations : Sulfosuccinate derivatives are vital for improving the stability of polymer emulsions and latex formulations, contributing to the consistent quality of polymeric materials atamanchemicals.compcc.eu. They are also used as emulsifiers in emulsion and suspension polymerization processes pcc.eusanyo-chemical-solutions.comresearchgate.netdistripark.euesteem-india.com. Disodium (B8443419) ethoxylated nonylphenol half ester of this compound, for instance, is an effective primary emulsifier for the emulsion polymerization of acrylic, vinyl-acrylic, and EVA latexes, particularly in high-gloss systems dosen.com.cn.
Water Treatment : In water treatment applications, these compounds act as dispersing agents to break up particulate matter, which in turn enhances the efficiency of filtration systems atamanchemicals.com.
General Industrial Processes : Their strong wetting and dispersing capabilities make them frequently used in various industrial processes where they enhance pigment dispersion and surface wetting atamanchemicals.com. DOSS, an anionic surfactant, is particularly effective at reducing interfacial tension even at low concentrations pcc.eudistripark.euatamanchemicals.com. Its ability to form micelles aids in solubilizing hydrophobic substances in aqueous systems patsnap.com.
Role in Textile Processing
This compound and its derivatives are indispensable auxiliaries in the textile industry, contributing significantly to the quality and efficiency of various processing stages alfa-chemistry.comatamanchemicals.compcc.euontosight.ai. Their surfactant properties, including excellent wetting and penetrating power, are central to their utility in this sector.
Their key roles in textile processing include:
Wetting and Leveling Agents : this compound and its derivatives are widely employed as wetting and leveling agents in dyeing processes alfa-chemistry.comatamanchemicals.compatsnap.comatamanchemicals.compcc.euatamanchemicals.commyskinrecipes.comatamanchemicals.compcc.euatamanchemicals.com. They ensure even color distribution and improve dye penetration into fabrics, preventing issues such as uneven dyeing or spotting atamanchemicals.commyskinrecipes.comatamanchemicals.comatamanchemicals.comsanyo-chemical-solutions.com. For instance, Dioctyl sodium sulfosuccinate is used as a wetting agent in dye, finishing, and pre-treatment stages, demonstrating strong emulsion and wetting properties that facilitate rapid wetting of thick fabrics like leather and gabardine atamanchemicals.com.
Detergents for Fiber Washing : These compounds increase the effectiveness of detergents used in washing fibers, as well as in the application and removal of sizing agents pcc.eupcc.euatamanchemicals.com. This helps to remove oils, glues, dust, and machine oil from fibers, which can otherwise impede dye penetration and lead to uneven dyeing sanyo-chemical-solutions.com.
Fiber Oil Formulations : this compound type surfactants, characterized by low contact angles and superior penetrating power, are added to fiber oils (spinning oils) sanyo-chemical-solutions.com. This addition is critical for facilitating yarn pulling and ensuring the effective penetration of oil into fiber bundles, especially for challenging-to-wet fibers such as polypropylene (B1209903) sanyo-chemical-solutions.com. These agents help overcome issues like poor oil adhesion and penetration into hydrophobic fibers sanyo-chemical-solutions.com.
Versatile Performance : Sulfosuccinate derivatives are effective even at low concentrations and maintain their performance across a broad range of conditions, including highly acidic to highly alkaline environments, and in the presence of high salt concentrations pcc.eusanyo-chemical-solutions.com.
Applications in Paint Formulations
This compound and its derivatives are crucial components in the formulation of paints, coatings, and inks, primarily serving as effective dispersing agents and stabilizers alfa-chemistry.comatamanchemicals.comsmolecule.compcc.euatamanchemicals.comatamanchemicals.comresearchgate.netontosight.ai. Their ability to ensure uniform particle dispersion is fundamental to achieving desired aesthetic and performance characteristics in these materials.
Their significant applications in paint formulations encompass:
Pigment Dispersion : They act as dispersing agents for pigments, ensuring their even distribution and stability within the liquid matrix of paints and coatings alfa-chemistry.comatamanchemicals.comatamanchemicals.compcc.euatamanchemicals.comatamanchemicals.compcc.eusanyo-chemical-solutions.comesteem-india.comatamanchemicals.comresearchgate.netresearchgate.net. This prevents pigment clumping, which is essential for achieving uniform color, texture, and consistency in the final product atamanchemicals.comresearchgate.netresearchgate.net. Research indicates that the sodium salt of this compound monoester, when combined with concentrators like sodium carboxymethyl cellulose or polyurethane oligomers, significantly improves the dispersion efficiency and stability of inorganic oxide pigments in aqueous systems researchgate.netresearchgate.net.
Wetting Agents : They function as wetting agents, improving surface wetting in various formulations, including paints, adhesives, and both water-based and UV-curable varnishes pcc.euatamanchemicals.compcc.eu. This property ensures better adhesion and smoother application.
Printer Inks : In printer inks, sulfosuccinate derivatives enhance pigment dispersing properties and improve ink penetration, leading to sharper and more consistent print quality pcc.eupcc.eusanyo-chemical-solutions.comesteem-india.comatamanchemicals.com.
Dye Dispersants in Plastics : Beyond paints, these compounds are also employed as dispersants for dyes in plastics processing and hydrophobic resins, facilitating uniform coloration of plastic materials pcc.eupcc.euatamanchemicals.com.
Environmental Research and Remediation Technologies Involving Sulfosuccinic Acid
Heavy Metal Chelation and Bioremediation Strategies
Sulfosuccinic acid exhibits a notable ability to chelate metal ions, making it a promising candidate for the remediation of heavy metal-contaminated soils and water smolecule.comatamanchemicals.com. Chelation involves the binding of metal ions, which can facilitate their removal and reduce their environmental impact smolecule.comatamanchemicals.com.
The chelating properties of this compound stem from its carboxyl and sulfonic acid groups, which can coordinate with metal ions smolecule.comatamanchemicals.comresearchgate.net. This interaction can improve the solubility and bioavailability of poorly soluble metal compounds, thus aiding in their extraction from contaminated matrices smolecule.comatamanchemicals.com. For instance, studies suggest that this compound can play a role in binding metal ions, which is relevant in bioremediation processes smolecule.com. The efficacy of chelators in metal extraction is often assessed by the stability constant (Ks) of the chelator-metal complexes, with larger Ks values generally indicating higher metal removal ability mdpi.com. While direct Ks values for this compound with specific heavy metals were not extensively detailed, its general chelating capacity has been highlighted smolecule.comatamanchemicals.com.
Other sulfhydryl-containing compounds, such as meso-2,3-dimercaptosuccinic acid (DMSA), are well-established chelating agents for heavy metals like lead, mercury, arsenic, and cadmium, demonstrating the principle of sulfhydryl groups in metal binding researchgate.netaltmedrev.com. Although DMSA is structurally distinct from this compound, the presence of sulfur-containing groups in this compound contributes to its chelating potential smolecule.comatamanchemicals.comresearchgate.net. The interaction of anionic surfactants, including bis(2-ethylhexyl) sulfosuccinate (B1259242) (Aerosol-OT), with trivalent metal ions like lanthanides has been studied, showing that these surfactants can form complexes with metal ions researchgate.net.
Adsorption and Removal of Organic Pollutants
This compound and its modified materials show promise in the adsorption and removal of organic pollutants, such as dyes and pharmaceuticals, from wastewater smolecule.comatamanchemicals.com. Adsorption is a widely used wastewater treatment method due to its effectiveness and ability to remove both soluble and insoluble organic pollutants text2fa.ir.
Biosorption, which utilizes natural materials, including agricultural waste, is an increasingly explored method for pollutant removal materials.internationaleae.edu.eu. This compound-modified materials have demonstrated potential for biosorption processes smolecule.comatamanchemicals.com. For example, this compound has been used as a crosslinking agent to modify chitosan (B1678972), a material derived from shellfish waste, to form sorbents for wastewater treatment eae.edu.eucu.edu.eg. Such modifications can enhance the material's capacity to adsorb pollutants by increasing the number of active functional groups on the biosorbent's surface materials.internationalmdpi.com. The grafting of sulfonic groups, as seen in the functionalization of algal/polyethyleneimine (PEI) beads with this compound, can significantly enhance the sorption capacity for ions like Sr(II) by introducing more reactive groups for ion-exchange and chelation mdpi.com.
This compound and its derivatives are applied in wastewater treatment systems, particularly for the removal of organic pollutants and in innovative energy recovery systems. This compound-modified materials, such as those used in biosorption, are effective in removing organic pollutants like dyes and pharmaceuticals from wastewater through adsorption processes smolecule.comatamanchemicals.com.
In addition to direct pollutant removal, this compound plays a role in advanced wastewater treatment technologies. For instance, a polyvinyl alcohol and this compound coating has been used to protect electrodes from corrosion in a new battery technology developed by Stanford researchers. This technology aims to generate energy from the mixing of freshwater (like wastewater effluent) and seawater, potentially making coastal wastewater treatment plants energy-independent and carbon neutral stanford.edu. This highlights its utility in developing robust materials for sustainable wastewater management. Furthermore, this compound has been explored in the context of simultaneous wastewater treatment and bioelectricity production in microbial fuel cells researchgate.netscispace.com.
The effectiveness of this compound derivatives, such as sodium bis(2-ethylhexyl)sulfosuccinate (AOT), in removing hydrophobic organic pollutants from water has been investigated. AOT, when sorbed on positively charged aluminum hydroxide (B78521), forms hydrophobic aggregates that can incorporate pollutants like alkylphenols, polycyclic aromatic hydrocarbons, estrogens, chlorinated antifungals, and pesticides, leading to their efficient removal from water nih.gov.
Environmental Fate and Degradation Studies
Sulfosuccinates, as a class of sulfonate-based surfactants, have been studied for their biodegradability in aquatic environments under both aerobic and anaerobic conditions nih.govnih.gov. All tested sulfonate-based surfactants, including sulfosuccinates, were readily biodegraded under aerobic conditions nih.gov. In wastewater treatment plants, substances like this compound dialkyl esters are efficiently removed due to their ready biodegradability kao.com. They are biologically degraded in surface water and are rapidly removed, even if small amounts remain in wastewater, reducing the likelihood of chronic exposure to aquatic organisms and preventing accumulation in the food chain kao.com.
Under anaerobic conditions, sulfosuccinates have shown a high level of primary biodegradation nih.gov. Specifically, linear alkyl sulfosuccinates were completely mineralized, while branched alkyl sulfosuccinates achieved ultimate biodegradation percentages of 50% or less nih.gov. This indicates that the structure of the alkyl chain influences the extent of ultimate biodegradation under anaerobic conditions nih.gov. A mixed bacterial culture obtained from soil microorganisms, capable of primary biodegradation of sodium alkyl sulfosuccinates, demonstrated that the rate constants for linear esters varied with chain length, with C6 showing the highest rate nih.gov. Substitution of a cyclohexyl group for an n-hexyl group resulted in a fourfold decrease in biodegradation rate, while terminal branching of the alkyl chain did not affect the primary biodegradation rate nih.gov.
The biodegradation of anionic surfactants, including sulfosuccinates, is initiated by a hydrolytic cleavage of the sulfate (B86663) ester bond, leading to the formation of inorganic sulfate and fatty alcohol, which are then oxidized to fatty acids and further degraded by β-oxidation mst.dk. This process ultimately leads to mineralization or incorporation into biomass mst.dk.
Table 1: Key Environmental Applications of this compound
| Application Area | Specific Use | Mechanism/Benefit | References |
| Heavy Metal Chelation & Bioremediation | Chelation of heavy metals (e.g., in contaminated soil/water) | Binding metal ions to facilitate removal and reduce environmental impact; improves solubility of metal compounds. | atamanchemicals.com, smolecule.com, mdpi.com, researchgate.net |
| Adsorption & Removal of Organic Pollutants | Biosorption using modified materials | Enhanced adsorption capacity for organic pollutants (dyes, pharmaceuticals) through increased functional groups. | atamanchemicals.com, smolecule.com, materials.international, nih.gov, eae.edu.eu, mdpi.com |
| Wastewater Treatment Systems | Component in advanced treatment technologies | Protection of electrodes in energy-generating wastewater systems; removal of hydrophobic organic pollutants. | atamanchemicals.com, smolecule.com, stanford.edu, nih.gov, researchgate.net, scispace.com |
| Environmental Fate & Degradation | Biodegradation in aquatic environments | Readily biodegradable under aerobic conditions; high primary biodegradation under anaerobic conditions (linear forms fully mineralized). | kao.com, ontosight.ai, mst.dk, nih.gov, nih.gov, nih.gov |
Photodegradation and Hydrolysis Mechanisms
Derivatives of this compound, notably dioctyl sulfosuccinate (DOSS), undergo degradation through both photodegradation and hydrolysis pathways in environmental contexts. Photodegradation of DOSS has been observed, with degradation rates varying significantly depending on the light source. Under ultraviolet (UV) light at 254 nm, DOSS exhibits a much faster photodegradation rate, with half-lives measured in hours. In contrast, under environmentally relevant light sources, such as 350 nm or simulated solar conditions, the half-lives extend to days wikipedia.org.
Hydrolysis is another significant degradation mechanism for this compound derivatives. DOSS, for instance, is chemically stable under normal conditions but can undergo hydrolysis in acidic environments. This process leads to the cleavage of ester bonds, resulting in the release of the sulfosuccinate anion and the corresponding alcohol component fishersci.be. Specifically, the ester hydrolysis of DOSS yields octanol (B41247) and this compound, both of which are readily biodegradable substances and are not anticipated to pose significant toxicological concerns nih.gov. Research into the acid hydrolysis of carboxylic esters within microemulsions, particularly those utilizing bis(2-ethylhexyl)sulfosuccinate, a functionalized surfactant, has revealed that the hydrolysis mechanism can transition from an A2 to an A1 pathway depending on the water content within the system fishersci.ca.
Table 1: Photodegradation Half-Lives of Dioctyl Sulfosuccinate (DOSS)
| Light Source | Half-Life (Approximate) | Reference |
| Ultraviolet (UV, 254 nm) | Hours | wikipedia.org |
| Environmental (350 nm) | Days | wikipedia.org |
| Environmental (Solar Simulator) | Days | wikipedia.org |
Persistence and Environmental Impact Assessment
The environmental persistence of this compound and its derivatives, particularly DOSS, has been a subject of varied research findings. While some studies indicate that DOSS can persist in deep water environments for extended periods, up to four years, often associated with bulk matter and minerals following major oil spills wikipedia.org, other investigations suggest a rapid loss of DOSS under marine conditions, with biodegradation occurring even at low temperatures, such as those found in Arctic environments wikipedia.org. For instance, DOSS was detected in deep sea coral communities several years after the Deepwater Horizon oil spill, indicating slower degradation than initially anticipated sigmaaldrich.comuni.lu.
Beyond degradation, this compound itself is recognized as a water-soluble and biodegradable organic acid americanelements.com. It also demonstrates potential in bioremediation efforts, particularly in chelating heavy metals in contaminated soils and water, thereby facilitating their removal and mitigating their environmental impact. Furthermore, materials modified with this compound show promise in removing organic pollutants, such as dyes and pharmaceuticals, from wastewater through biosorption processes.
Role in Oil Spill Dispersant Formulations
This compound derivatives, most notably dioctyl sodium sulfosuccinate (DOSS), play a crucial role as active components in chemical oil spill dispersant formulations, including widely used products like Corexit EC9500A and Corexit EC9527A wikipedia.orgsigmaaldrich.comuni.lu. The primary objective of these dispersants is to reduce the interfacial tension between water and crude oil, thereby breaking down oil slicks into smaller, more easily entrained and diluted oil droplets within the water column sigmaaldrich.com. This process enhances the water-accommodated fraction (WAF) of the oil, which helps to minimize shoreline contamination and promotes the natural biodegradation of the spilled oil sigmaaldrich.com.
DOSS functions as an anionic surfactant, leveraging its amphiphilic molecular structure—a hydrophilic sulfonate head and hydrophobic alkyl tails—to effectively reduce surface tension between polar and nonpolar substances, facilitating emulsification fishersci.be. This property allows DOSS to enhance the solubility of hydrophobic compounds and is crucial for its efficacy in dispersing oil fishersci.be.
Ongoing research and development in oil spill remediation focus on creating new dispersant formulations that are both effective and environmentally friendly. This includes the exploration of surface-active ionic liquids (SAILs) and nonionic surfactants, sometimes in synergistic combination with DOSS, to achieve lower toxicity profiles and rapid biodegradability. Typical dispersant formulations often incorporate a water-dispersible salt of a dialkyl sulfosuccinate alongside other surfactants and solvents, such as propylene (B89431) glycol ethers. Studies have also investigated ethoxylated alkyl sulfosuccinates as oil spill dispersants, demonstrating that increasing the number of ethylene (B1197577) oxide units in these synthesized surfactants can lead to improved dispersion efficiency.
Analytical and Characterization Methodologies for Sulfosuccinic Acid and Its Derivatives
Chromatographic Techniques
Chromatographic methods are widely utilized for the separation, identification, and quantification of sulfosuccinic acid and its diverse derivatives due to their ability to resolve complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Analysis
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for this compound and its derivatives, offering robust separation capabilities. This compound itself can be analyzed using mixed-mode columns like Newcrom BH, employing an isocratic method with a mobile phase of water, acetonitrile (B52724), and sulfuric acid buffer, detected by UV at 200 nm sielc.comsielc.com. Alternatively, a Primesep S HILIC/anion exclusion column with evaporative light scattering detection (ELSD) can be used, where retention time is influenced by acetonitrile content, buffer pH, and concentration sielc.com.
For derivatives such as dioctyl sulfosuccinate (B1259242) (DOSS), HPLC is extensively applied. DOSS and its precursor, this compound, can be separated on a Primesep B4 mixed-mode reversed-phase anion-exchange column, which is compatible with LC/MS and ELSD/CAD detection sielc.comsielc.com. This method is suitable for quantifying these compounds in reaction mixtures and formulations sielc.comsielc.com. For DOSS, various detectors can be employed, including LC-MS (offering low ppb sensitivity), LC-Conductivity (~10 ppb), Charged Aerosol Detector (CAD) (~1 ppm), ELSD (~5-10 ppm), and UV (10-50 ppm, typically at 210 nm or 265 nm) chromforum.orgunc.eduresearchgate.net. However, DOSS may exhibit tailing with standard columns without mobile phase additives, suggesting the benefit of specific column surfaces or fast gradients chromforum.org.
Table 1: Representative HPLC Conditions for this compound and Derivatives
| Compound Analyzed | Column Type | Mobile Phase | Detection Method | Reference |
| This compound | Newcrom BH (mixed-mode) | MeCN/H₂O (10/90%) with 0.3% H₂SO₄ buffer | UV (200 nm) | sielc.comsielc.com |
| This compound | Primesep S (HILIC/anion exclusion) | ACN, buffer pH, buffer concentration (variable) | ELSD | sielc.com |
| This compound, Dioctyl this compound | Primesep B4 (mixed-mode reversed-phase anion-exchange) | Gradient MeCN (10-50%), AmFm pH 3.0 (60-180 mM) | LC/MS, ELSD/CAD | sielc.comsielc.com |
| Dioctyl Sulfosuccinate Sodium Salt | C18 | Methanol (B129727), Tetrahydrofuran, Sodium Dioctyl Sulfosuccinate, Phosphoric Acid (pH 4.6) | UV (265 nm) | unc.edu |
Ion Chromatography as an Eluent and Standard
Ion Chromatography (IC) is a separation technique specifically designed for ionic species, and this compound plays a role both as an analytical standard and an eluent within this methodology smolecule.comatamanchemicals.com. Due to its well-defined structure and predictable behavior, this compound is sometimes utilized as a standard molecule in IC, facilitating the analysis of various ionic compounds smolecule.comatamanchemicals.com. Furthermore, this compound's unique properties enable its use as an eluent, which is the mobile phase that transports analytes through the stationary phase of the chromatography column, allowing for efficient separation and detection of different ions smolecule.comatamanchemicals.com. In some applications, dioctyl sulfosuccinate (DOSS) has been employed to coat monolithic columns for the analysis of cations in ion chromatography nih.gov.
LC-MS/MS for Trace Analysis and Environmental Monitoring
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique crucial for trace analysis and environmental monitoring of this compound derivatives, particularly dioctyl sulfosuccinate (DOSS) researchgate.netnih.govresearchgate.net. This method is vital for detecting DOSS and its degradation product, monooctyl sulfosuccinate (MOSS), in complex environmental matrices like seawater, especially following events such as oil spills where dispersants containing DOSS are used researchgate.netnih.govresearchgate.netcore.ac.ukiteh.ai.
Two primary LC-MS/MS approaches are employed: online solid phase extraction (SPE)-LC-MS/MS and direct-injection LC-MS/MS researchgate.netnih.govresearchgate.net. Online SPE-LC-MS/MS offers lower method detection limits (MDLs), such as 7.0 ng/L for DOSS in seawater, by concentrating the analyte nih.govresearchgate.net. Direct-injection methods, while having higher MDLs (e.g., 440 ng/L for DOSS in seawater), minimize analytical artifacts and analysis time nih.govresearchgate.net. Data acquisition typically involves heated electrospray ionization (ESI) MS/MS operating in negative mode nih.gov. LC-MS/MS is also capable of differentiating isomeric compounds through LC/HRMS/MS analysis with product ion assignment researchgate.net. This technique has been successfully applied to quantify DOSS in crude oil, with MDLs around 0.723 mg/kg, and can simultaneously quantify other dispersant components like 2-butoxyethanol (B58217) nih.gov.
Spectroscopic Characterization
Spectroscopic methods provide valuable insights into the molecular structure and functional groups of this compound and its derivatives.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for characterizing the chemical structure of this compound and its derivatives, particularly in the context of crosslinking reactions and membrane development researchgate.netmdpi.comiaea.orgresearchgate.net. FTIR spectra reveal characteristic absorption bands corresponding to specific functional groups within the molecule. For instance, the presence of an ester absorption band at approximately 1726 cm⁻¹ is characteristic of the -CO-O- stretch, indicating esterification involving this compound researchgate.net. The C-O stretch mode of the ester group can also be observed around 1240 cm⁻¹ researchgate.net. The sulfonic acid group (-SO₃H) typically shows an absorption band at approximately 1037 cm⁻¹ researchgate.net.
In crosslinked structures, such as poly(vinyl alcohol) (PVA)/sulfosuccinic acid (SSA) hybrid membranes, FTIR is used to confirm the formation of ester bonds between the hydroxyl groups of PVA and the carboxylic groups of SSA researchgate.netmdpi.comiaea.org. Changes in the peaks at 1057 cm⁻¹ (C-O-H bonds) and 1034 cm⁻¹ (C-O-C bonds) can indicate the successful formation of ester linkages mdpi.com. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is also employed for studying the thermal degradation behavior of membranes containing this compound iaea.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is an indispensable tool for the structural elucidation and characterization of this compound and its derivatives researchgate.netresearchgate.netontosight.aicontaminantdb.caguidechem.com. ¹H-NMR spectra provide detailed information about the hydrogen atoms within the molecule, including their chemical environment, connectivity, and relative abundance.
For this compound itself, ¹H-NMR spectra are available and used to confirm its structure contaminantdb.caguidechem.com. In the case of surfactants like dioctyl sulfosuccinate (DOSS, also known as Aerosol-OT or AOT), ¹H-NMR is employed to assign resonances from the protons, especially those located near the polar head group nih.gov. The chemical shifts and linewidths observed in the ¹H-NMR spectra of DOSS in reverse micelles are sensitive probes for characterizing the physicochemical state of these micellar systems, correlating well with other measurements like optical density nih.gov. ¹H-NMR spectra for dioctyl sulfosuccinate sodium salt are also available, aiding in its structural confirmation chemicalbook.com.
Surface and Microscopic Characterization
Surface and microscopic characterization techniques offer detailed insights into the physical morphology and elemental composition of this compound and its derivatives, particularly when integrated into polymeric systems or forming self-assembled structures.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is widely employed to examine the surface morphology, particle shape, and size of materials incorporating this compound or its derivatives. For instance, SEM has been utilized to assess the morphology, including globular structures, in polymers where this compound acts as a dopant, and to perform elemental composition analysis via Energy Dispersive X-ray (EDX) spectroscopy atamankimya.com. Studies on poly(N-methylaniline) (PNMA) synthesized using dioctyl sodium sulfosuccinate (AOT) as an anionic surfactant template have shown that SEM images reveal a critical dependence of PNMA particle shapes and sizes on the surfactant type and concentration guidechem.com.
In the context of electrodeposition, SEM images of zinc electrodeposits obtained from solutions containing AOT demonstrated that the surfactant influences the nucleation-growth process, leading to the formation of porous deposits uni.lu. Furthermore, SEM images, alongside EDX measurements, have been used to characterize thin films of cadmium sulfide (B99878) (CdS) nanoparticles capped with AOT uni.lu. The morphological structure of pure dioctyl sodium sulfosuccinate (DSS) has also been determined by SEM analysis nih.gov. In polymer applications, SEM-EDX provides insights into the surface morphology and microstructure of chitosan (B1678972) sulfonate beads, where this compound is used for sulfonation nih.gov. Similarly, SEM has shown the presence of SSA within an EPS (exopolysaccharide) matrix thegoodscentscompany.com and was used to characterize functionalized this compound on polyvinyl alcohol/polyamide (SSA/PVA/PA) composites, confirming successful synthesis americanelements.com.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition, chemical states, and surface chemistry of materials. XPS analysis has been performed on single-walled carbon nanotubes functionalized with sulfonic acid groups (CNT-SO₃H) to gather information about the functional groups present on their surface fishersci.ca. In studies involving AOT-doped dispersions, narrow-scan XPS spectra have been utilized to analyze surface charging of eutectic gallium-indium (EGaIn) particles, complemented by EDS elemental mapping nih.gov.
XPS is also crucial for characterizing the surface composition of core and shell nanoparticles synthesized using AOT/n-heptane/water microemulsion techniques. This method provides quantitative analysis of the surface composition, with results often comparable to those obtained from SEM-EDAX nih.gov. Additionally, XPS assessment has been applied to functionalized this compound on polyvinyl alcohol/polyamide (SSA/PVA/PA) composites, contributing to their comprehensive characterization americanelements.com. XPS is considered a fundamental surface methodology for this compound fishersci.co.ukwikipedia.org.
Other Advanced Characterization Techniques
Beyond surface imaging, other advanced techniques provide critical information on the behavior of this compound and its derivatives in solution and within polymer matrices, particularly concerning their self-assembly and conductive properties.
Light Scattering Techniques for Solubilization and Aggregation Studies
Light scattering techniques, such as Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), are indispensable for studying the solubilization and aggregation behavior of this compound derivatives. DLS measurements have been extensively used to analyze the size of reverse micellar structures in systems like AOT-water-isooctane, showing good qualitative agreement between experimental data and molecular dynamics simulations regarding micelle size and morphology fishersci.ca. Studies have indicated that the mean hydrodynamic diameter of AOT reversed micelles increases with an increasing water-to-AOT ratio, exhibiting a sigmoid curve, and that micelle growth is enhanced in longer chain hydrocarbons.
For other sulfosuccinate derivatives, DLS measurements on disodium (B8443419) lauryl sulfosuccinate (diSLSS) revealed the formation of aggregates approximately 160 nm in size, with changes in zeta potential observed across different concentrations. The micellization behavior of sodium di-isodecyl sulfosuccinate (SDIDS) has also been investigated by examining critical micelle concentration (CMC) and zeta potential parameters. DLS has been employed to study the aggregation behavior of sodium dioctylsulfosuccinate (AOT) in aqueous media containing tetraalkylammonium bromide, indicating alterations in the shape of surfactant aggregates. While DLS studies on isooctane/AOT/water micellar systems did not always show anomalies corresponding to dielectric observations, they remain a standard method for micelle characterization. DLS can also monitor micelle size distribution over time to detect aggregation of sulfonic acid derivatives. Furthermore, the micelle aggregation number can be determined by static light scattering from the apparent molecular mass of the self-assembled micelle in a solvent. The micellization behavior of AOT in mixed solvent media has also been investigated using conductivity and DLS, revealing that micellization does not occur when solvents possess intermediate dielectric constants.
Electrical Conductivity Measurements in Polymeric Systems
Electrical conductivity measurements are crucial for evaluating the proton or ionic transport properties imparted by this compound and its derivatives, especially in polymeric systems designed for applications like fuel cells. This compound (SSA) is widely recognized as a crosslinking agent and proton source in polyvinyl alcohol (PVA)-based membranes, where its sulfonic moieties significantly enhance proton conductivity. For example, crosslinked cellulose (B213188) membranes incorporating SSA have achieved proton conductivity levels up to 40 mS/cm at 80 °C, offering a sustainable alternative for fuel cells. PVA crosslinked with SSA has demonstrated proton conductivity up to 10 mS/cm at room temperature.
The incorporation of SSA into polymer blends, such as PVAL/chitosan membranes, has been shown to increase ionic exchange capacity and consequently proton conductivity, with values around 10⁻² S cm⁻¹. SSA acts as a superionic proton conductor, increasing the number of sulfonic groups within the polymer matrix, as seen in CS-PVA/SSA/GL nanocomposite membranes which exhibited higher proton conductivity (0.735 mS cm⁻¹) compared to pristine chitosan membranes. In chitosan/PVAL blends, SSA functions as both a crosslinking agent and a proton donor, and the resulting physicochemical characteristics, including proton and electrical conductivity values, confirm their viability as polymer electrolyte membranes (PEM) for fuel cells.
Electrical conductivity measurements have also been used to investigate the complex interactions between polyvinylpyrrolidone (B124986) (PVP) and sodium bis(2-ethylhexyl) sulfosuccinate (AOT). These studies help identify critical aggregation concentration (CAC) and polymer saturation points (PSP) from the conductivity curves, indicating the formation of polymer-surfactant complexes. In ternary systems of AOT and water in hydrocarbons, conductivity measurements have shown that percolation transition occurs as micellar particles grow to a critical diameter of approximately 50 nm. AOT has also been explored as an anionic surfactant template in the synthesis of conductive polymers like poly(N-methylaniline) (PNMA) and poly(3-hexylthiophene) (P3HT), where its influence on electrical conductivity was investigated, although other surfactants might yield higher conductivity guidechem.com. The feasibility of PVA/SSA/heteropolyacid (HPA) composite membranes for direct methanol fuel cells (DMFC) has been studied, with ionic conductivity measured using electrochemical impedance spectroscopy (EIS). Furthermore, this compound contributes to the high electro-conductivity observed in certain hydrogel polymer-network matrices.
Computational and Theoretical Investigations of Sulfosuccinic Acid
Molecular Dynamics Simulations of Sulfosuccinate (B1259242) Self-Assembly
Molecular dynamics (MD) simulations and related computational techniques have proven to be powerful tools for understanding the self-assembly behavior of sulfosuccinates at a molecular level. These simulations provide insights into the formation of aggregates, such as micelles and reverse micelles, which are crucial for the application of sulfosuccinates as surfactants.
A significant body of research has focused on dioctyl sodium sulfosuccinate (AOT), a well-known derivative of sulfosuccinic acid. Atomistic and coarse-grained simulation methods, such as dissipative particle dynamics (DPD), have been employed to investigate the self-assembly of AOT in various solvent environments. These computational models can predict how the polarity of the solvent influences the aggregation behavior. For instance, in hydrophobic solvents like dodecane, simulations predict the formation of small, reverse micellar aggregates. Conversely, in aqueous environments, the formation of lamellar structures is observed, which is consistent with experimental findings.
Simulations have also shed light on the behavior of sulfosuccinates in solvents of intermediate polarity. In such environments, the formation of large, internally structured aggregates is predicted. Within these aggregates, the surfactant headgroups tend to cluster together, enveloped by a continuous phase formed by the hydrocarbon tails. The partitioning of the headgroups between the aggregate's surface and its interior is primarily dictated by the solvent's polarity.
Mesoscale simulation techniques, like DPD, are particularly advantageous as they can bridge the gap between atomistic-level details and macroscopic observations, allowing for the study of larger systems over longer timescales. While these methods involve a degree of abstraction of chemical features, well-parameterized DPD models for surfactant systems have shown good agreement with experimental data.
The table below summarizes the predicted self-assembly behavior of dioctyl sodium sulfosuccinate in different solvent environments based on modeling studies.
| Solvent Environment | Predicted Aggregate Morphology |
| Hydrophobic (e.g., dodecane) | Small reverse micelles |
| Aqueous (water) | Lamellar structures |
| Intermediate Polarity | Large, internally structured aggregates |
Quantum Chemical Calculations and Structural Insights
Quantum chemical calculations offer a fundamental understanding of the molecular structure, electronic properties, and reactivity of this compound. These computational methods can predict molecular properties that may be challenging to determine experimentally.
By employing quantum chemical calculations, researchers can gain insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of this compound. The energy gap between these frontier orbitals is a key indicator of the molecule's stability and its propensity to participate in chemical reactions. A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity.
These calculations are also instrumental in understanding the conformational possibilities and the distribution of electron density within the molecule. This information is crucial for predicting how this compound will interact with other molecules and its behavior in different chemical environments. For example, understanding the charge distribution helps in predicting the sites most susceptible to nucleophilic or electrophilic attack.
Furthermore, quantum chemical calculations can be used to analyze the vibrational frequencies of this compound, which can be correlated with experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy, to confirm the molecular structure. Advanced computational techniques can also provide information about the dynamic behavior of this compound in solution, revealing time-dependent conformational changes and interactions with solvent molecules.
Modeling of Interaction with Polymers and Other Chemical Species
Computational modeling is a valuable tool for investigating the interactions between this compound and polymers, as well as other chemical species. A notable application of this compound is as a crosslinking agent for polymers like polyvinyl alcohol (PVA). Molecular dynamics simulations can be employed to study the compatibility and interaction between this compound and PVA at an atomic level.
These simulations can help in understanding the crosslinking mechanism, which involves the formation of ester bonds between the carboxylic acid groups of this compound and the hydroxyl groups of PVA. By constructing atomistic models of PVA and this compound, researchers can simulate the mixing process and analyze the resulting structure of the crosslinked polymer network.
The insights gained from these models are crucial for designing and optimizing the properties of this compound-crosslinked polymer membranes, which have applications in various fields, including fuel cells and separation processes. The modeling can help predict how factors like the concentration of the crosslinker and the reaction conditions will affect the final properties of the material.
Prediction of Environmental Behavior and Degradation Pathways
Computational models are increasingly being used to predict the environmental fate and potential degradation pathways of chemical compounds, including this compound. These in silico methods offer a rapid and cost-effective way to assess the environmental impact of chemicals without extensive experimental testing.
One of the primary approaches in this area is the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) models. science.gov These models establish a mathematical relationship between the chemical structure of a compound and its environmental properties, such as biodegradability, toxicity, and potential for bioaccumulation. For this compound, QSAR models could be developed by correlating its molecular descriptors (e.g., molecular weight, logP, functional groups) with experimental data on its environmental behavior.
Machine learning and artificial intelligence-based models are also becoming more prevalent in predicting chemical biodegradability. ed.ac.uk These models can be trained on large datasets of known biodegradable and non-biodegradable compounds to learn the structural features that influence a chemical's susceptibility to microbial degradation. Such models could potentially predict the likelihood of this compound undergoing aerobic or anaerobic degradation in the environment.
Furthermore, computational pathway prediction systems can be used to hypothesize the potential metabolites of this compound resulting from microbial degradation. These systems use databases of known biotransformation reactions to predict the likely degradation products based on the functional groups present in the parent molecule. While specific computational studies on the environmental degradation pathways of this compound are not extensively detailed in the public domain, the existing computational frameworks provide a robust methodology for such predictions. These predictive tools are invaluable for environmental risk assessment and for designing more environmentally benign chemicals.
Future Research Directions and Emerging Applications of Sulfosuccinic Acid
Innovations in Sustainable Synthesis
Current synthesis routes for sulfosuccinic acid and its derivatives typically involve reactions such as the esterification of maleic anhydride (B1165640) with alcohols, followed by sulfonation with agents like sodium sulfite (B76179) or bisulfite. Other methods include direct synthesis from fumaric acid, sulfoxidation of succinic acid, hydrolysis of diethyl sulfosuccinate (B1259242), and direct sulfonation of succinic acid with sulfonating agents like sulfur trioxide or chlorosulfonic acid. wikipedia.orgnih.gov
Despite these established methods, the sustainability of SSA production faces challenges, particularly concerning the corrosiveness of this compound itself and the industrial production of sulfur sources like sodium bisulfite, which is derived from sodium sulfite and sulfur dioxide gas. citeab.comfishersci.com Future research is therefore directed towards developing more environmentally benign synthesis pathways. Key innovations include:
Green Sulfonation Technologies: Exploring the use of gaseous sulfur trioxide (SO₃) or gas-liquid interfacial plasma technology to make the sulfonation process more sustainable. citeab.comfishersci.com
Catalyst Development: Investigating heterogeneous recyclable solid acid catalysts, such as Amberlyst-15, for the esterification of maleic anhydride and subsequent sulfonation. Such catalysts offer the advantage of easy recovery and reuse, demonstrating sustained catalytic activity over multiple cycles. fishersci.com
Bio-based Feedstocks: While current methods largely rely on maleic acid/anhydride and alcohols, there is a growing interest in exploring bio-based feedstocks for the production of SSA and its precursors to reduce reliance on petrochemicals.
Novel Functional Materials Development
This compound's bifunctional character makes it an excellent co-monomer or cross-linker for synthesizing a variety of polymers, leading to materials with enhanced properties such as biocompatibility, mechanical strength, and water absorption capacity. wikipedia.orgnih.gov
Proton Exchange Membranes (PEMs): SSA is extensively utilized as a crosslinking agent and proton source in polyvinyl alcohol (PVA)-based membranes, crucial for applications in fuel cells, desalination, and pervaporation. wikipedia.orgnih.gov Research indicates that combining SSA with nanocellulose significantly enhances both the mechanical robustness and proton conductivity of these membranes. wikipedia.orgnih.govsarchemlabs.comfishersci.cafishersci.fithegoodscentscompany.com This makes SSA-crosslinked cellulosic membranes a promising and sustainable alternative to conventional perfluorosulfonic acid ionomers used in fuel cells. wikipedia.orgnih.govfishersci.fithegoodscentscompany.com
Table 1: Proton Conductivity of SSA-Crosslinked Membranes
| Material System | Proton Conductivity (mS/cm) | Temperature (°C) | Reference |
| Crosslinked Cellulose (B213188) Membranes | Up to 40 | 80 | wikipedia.orgnih.govfishersci.ca |
| Polyvinyl Alcohol (PVA) Crosslinked with SSA | Up to 10 | Room Temperature | fishersci.ca |
Hydrogels: SSA has been explored as a component in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can effectively encapsulate therapeutic agents and facilitate their controlled release, thereby improving treatment efficacy and minimizing side effects, particularly for poorly soluble drugs by enhancing their dissolution rate and bioavailability. wikipedia.orgnih.govnih.gov
Other Materials: Beyond PEMs and hydrogels, SSA's applications in novel functional materials include:
Nanocellulose Membranes: Modification of nanocellulose membranes for direct methanol (B129727) fuel cell applications. sarchemlabs.com
Filtration Systems: Development of high-strength polyvinyl alcohol hydrogel membranes for efficient strontium removal via filtration. sarchemlabs.com
Polymer Blends: Use as a crosslinking agent in chitosan (B1678972)/polyvinyl alcohol blended films to improve their mechanical properties. sarchemlabs.com
Sensors: Investigation of this compound-doped polyaniline films for resistive humidity sensing applications. sarchemlabs.com
Biodegradable Films: Exploration of water-soluble sulfopolyesters for the creation of biodegradable films. nih.gov
Surfactants and Emulsifiers: Continued development of sulfosuccinate derivatives as mild surfactants and emulsifiers for personal care products, household cleaners, and pharmaceuticals, leveraging their excellent emulsifying, wetting, and permeability properties. nih.govnih.govnih.govfishersci.ca
Enhanced Environmental Remediation Technologies
This compound and its derivatives show significant promise in environmental remediation due to their chelating and surfactant properties.
Heavy Metal Chelation: SSA's ability to chelate metal ions makes it a potential candidate for removing heavy metals from contaminated soils and water, thereby reducing their environmental impact. This property is particularly relevant in bioremediation efforts. wikipedia.orgnih.gov
Oil Spill Remediation: Sulfosuccinate derivatives, such as dioctyl sodium sulfosuccinate (DOSS), are being investigated as effective surfactants and dispersants for crude oil-in-water emulsions, crucial for oil spill cleanup operations. fishersci.nowikipedia.org Studies have demonstrated that combining DOSS with biosurfactants like saponin (B1150181) can enhance interfacial activity and demulsification efficiency. wikipedia.org
Table 2: Performance of DOSS-Saponin Binary Dispersant in Oil Spill Remediation
| Dispersant Formulation | Crude Oil Type | Demulsification Efficiency (%) | Biodegradability (>60% within 28 days) |
| DOSS-Saponin Binary | Arab | 70.12 | Yes |
| DOSS-Saponin Binary | Ratawi | 93.72 | Yes |
| DOSS-Saponin Binary | Doba | 93.72 | Yes |
Pollutant Adsorption: SSA-modified materials are also being explored for their potential in removing organic pollutants, such as dyes and pharmaceuticals, from wastewater through adsorption processes. nih.gov
Future research in this domain will focus on developing more effective, selective, and environmentally benign SSA-based remediation agents, particularly for complex and persistent contaminants.
Interdisciplinary Research Opportunities
The multifaceted properties of this compound inherently foster interdisciplinary research, bridging chemistry with various scientific and engineering fields.
Biomedical and Pharmaceutical Research: SSA's biocompatibility and ability to chelate metal ions make it a candidate for improving the solubility and bioavailability of poorly soluble drugs. wikipedia.orgnih.govnih.gov Furthermore, it can serve as a linker molecule in bioconjugation for targeted drug delivery and the development of novel therapeutic agents. wikipedia.orgnih.gov Research also extends to its use in wound care, with N-sulfosuccinoyl derivatives of chitosan showing potential. nih.govsarchemlabs.com Some studies suggest that this compound derivatives may also possess antimicrobial properties. nih.gov
Analytical Chemistry: In analytical chemistry, SSA is employed as an eluent in ion chromatography for the efficient separation and detection of various ionic species. Its chelating properties also enable its incorporation into sensors for the selective detection of specific metal ions. wikipedia.orgnih.gov
Agriculture: In the agricultural sector, this compound can act as a complexing agent in fertilizer formulations to enhance nutrient uptake by plants. It is also utilized as a wetting agent and dispersant in agricultural formulations, improving the effectiveness of pesticides and herbicides. nih.govnih.gov
Materials Science and Engineering: Continued interdisciplinary efforts are crucial for the development of advanced membranes for diverse applications, including fuel cells and desalination. wikipedia.orgnih.govfishersci.cafishersci.fithegoodscentscompany.comfishersci.ca The integration of SSA with other sustainable materials like nanocellulose and biopolymers represents a significant area for future exploration, aiming to create high-performance, eco-friendly materials. wikipedia.orgnih.govciteab.comfishersci.cafishersci.fithegoodscentscompany.com
These diverse applications necessitate collaborative efforts among chemists, material scientists, environmental engineers, biologists, and pharmaceutical researchers to fully harness the potential of this compound.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing sulfosuccinic acid derivatives, and how can their purity be verified?
- Methodological Answer : Synthesis typically involves esterification or copolymerization reactions. For example, potentiostatic electrosynthesis of polypyrrole using this compound as a dopant requires 0.25 M solutions of both pyrrole and this compound under controlled pH (1 or 7) . Purity verification should combine chromatography (HPLC) with spectroscopic techniques (FTIR, NMR) and elemental analysis (EDX for sulfur content) .
Q. What analytical techniques are recommended for characterizing this compound's structural and chemical properties?
- Methodological Answer : Use scanning electron microscopy (SEM) to assess morphology (e.g., globular structures in polymers) and EDX for elemental composition . For chemical stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Structural confirmation via FTIR and X-ray diffraction (XRD) is critical for identifying functional groups and crystallinity .
Q. How should this compound solutions be prepared and standardized for consistent experimental outcomes?
- Methodological Answer : Standardize solutions by molarity (e.g., 0.25 M) and pH adjustment using buffers. Document preparation steps rigorously, including solvent purity, temperature, and stirring duration. Replicate protocols across trials to ensure reproducibility, as emphasized in experimental reporting guidelines .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's catalytic efficiency reported across different studies?
- Methodological Answer : Conduct a meta-analysis of variables such as pH, temperature, and substrate concentration. Use statistical tools (ANOVA, regression) to identify confounding factors. Replicate conflicting experiments under controlled conditions, prioritizing methodologies with detailed supplemental data . For instance, catalytic efficiency in esterification may vary due to residual moisture content, requiring Karl Fischer titration for validation .
Q. What experimental design considerations are critical when studying this compound's role in polymer electrosynthesis under varying pH conditions?
- Methodological Answer : Control electrode material (e.g., Nitinol), potential range, and electrolyte composition. Systematically vary pH (1 vs. 7) to assess dopant incorporation efficiency. Include control groups without this compound to isolate its effects. Report raw data (current density, film adhesion) alongside processed results to enable cross-study comparisons .
Q. What strategies can enhance the incorporation efficiency of this compound as a dopant in conductive polymer matrices?
- Methodological Answer : Optimize monomer-to-dopant molar ratios and electropolymerization parameters (e.g., cyclic voltammetry scan rates). Pre-treat substrates to improve surface adhesion. Use combinatorial chemistry approaches to screen co-dopants (e.g., sulfonate derivatives) for synergistic effects. Validate enhancements via conductivity measurements (four-point probe) and electrochemical impedance spectroscopy (EIS) .
Data Analysis and Reproducibility
Q. How should researchers handle conflicting data on this compound’s thermal stability in polymer composites?
- Methodological Answer : Compare degradation profiles (TGA) across studies, noting heating rates and atmosphere (N₂ vs. air). Perform kinetic analysis (e.g., Flynn-Wall-Ozawa method) to model decomposition mechanisms. Archive raw thermal data and share via repositories to facilitate peer validation .
Q. What steps ensure reproducibility when documenting this compound-based synthesis protocols?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include detailed supplemental information on reagent sources, instrument calibration, and failure cases. Use standardized templates (e.g., RSC guidelines) for methods, emphasizing deviations from established protocols .
Innovative Applications
Q. What novel applications of this compound are emerging in materials science?
- Methodological Answer : Explore its use in water-soluble sulfopolyesters for biodegradable films or as a crosslinker in hydrogels. Characterize mechanical properties (tensile testing) and environmental impact (biodegradation assays). Collaborate with computational chemists to predict structure-property relationships via molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
